molecular formula C13H18N2O3 B598371 OxiMe DFO CAS No. 135124-61-7

OxiMe DFO

Cat. No.: B598371
CAS No.: 135124-61-7
M. Wt: 250.298
InChI Key: COQLTEXYHWQKGZ-UHFFFAOYSA-N
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Description

Evolution of Metal Chelation in Scientific Inquiry

The field of coordination chemistry, which underpins chelation, has its roots in the late 18th and early 19th centuries with the discovery of compounds like Prussian blue and cobalt-ammonia complexes. haematologica.org The term "chelate" was first introduced in 1920 by Sir Gilbert T. Morgan and H.D.K. Drew, derived from the Greek word for a crab's claw to describe the way these ligands grasp a central metal ion. haematologica.orgdrugbank.com This "chelate effect" describes the enhanced stability of a complex formed by a multidentate ligand compared to that formed by multiple monodentate ligands. haematologica.org The development of chelating agents like ethylenediaminetetraacetic acid (EDTA) in the 1930s marked a significant milestone, initially for industrial applications like water softening and later finding medical use. researchgate.net Throughout the 20th century, research expanded to develop more specific and effective chelators for various metal ions, driven by needs in analytical chemistry, industrial processes, and medicine, particularly for treating metal toxicity. researchgate.netjst.go.jpnih.gov

Deferoxamine (B1203445) (DFO) as a Foundational Hydroxamate Chelator in Research

Deferoxamine (DFO), a natural siderophore produced by the bacterium Streptomyces pilosus, was first isolated in the 1950s. researchgate.netwikipedia.org It is a highly effective and specific chelator for ferric iron (Fe³⁺) and has been a standard in research and clinical applications for decades. drugbank.comwikipedia.org

DFO is a hexadentate ligand, meaning it has six donor atoms that can coordinate with a metal ion. wikipedia.org Its structure consists of repeating units of amino and pentyl groups, culminating in three hydroxamic acid (-CONHOH) functional groups. nih.gov These three hydroxamic acid moieties are the key to its efficacy, as they provide the six oxygen atoms that octahedrally coordinate with a single ferric iron atom, forming a highly stable, water-soluble complex called ferrioxamine. drugbank.comnih.gov This 1:1 complex effectively sequesters free iron, preventing it from participating in harmful reactions. nih.gov

Table 1: Properties of Deferoxamine (DFO)

Property Value
Chemical Formula C₂₅H₄₈N₆O₈
Molecular Weight 560.68 g/mol
Chelating Groups 3 x Hydroxamic Acid
Denticity Hexadentate
Primary Target Ion Fe³⁺ (Ferric Iron)
Binding Ratio (DFO:Fe³⁺) 1:1

| Solubility | Forms water-soluble complex (Ferrioxamine) |

This table presents generally accepted data for Deferoxamine.

Structural Basis of DFO's Chelating Efficacy

Oxime Functional Group: A Versatile Moiety in Coordination and Synthetic Chemistry

An oxime is a chemical compound with the general formula RR'C=NOH. mdpi.com This functional group is typically formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). mdpi.com Oximes are versatile in chemistry for several reasons. The nitrogen and oxygen atoms of the oxime group are effective coordination sites for metal ions, and oximes are used as ligands and sequestering agents for metals like nickel and in hydrometallurgy. mdpi.com Furthermore, oxime ligation, the reaction between an aminooxy group and a carbonyl group, is a form of "click chemistry" valued for its high yield and biocompatibility, allowing for the rapid synthesis of complex molecules and bioconjugates. warshel.com

Rationale for Integrating Oxime Moieties into Chelator Design

Specifically, the creation of an oxime derivative of DFO, referred to here as OxiMe DFO, has been documented primarily as a synthetic intermediate. Research by Roggo et al. in 1993 described the selective oxidation of the terminal primary amine of DFO to create an oxime. nih.gov This intermediate, identified by the CAS number 135124-61-7, was then used to synthesize a postulated metabolite of DFO, N-hydroxy-desferrioxamine B. nih.gov This synthetic route highlights the utility of the oxime as a stable, yet reactive, handle for further chemical transformations of the DFO scaffold. While direct research into this compound's efficacy as a standalone chelator is limited, its synthesis demonstrates a key strategy for producing DFO analogues and metabolites for further scientific investigation. nih.gov

Table 2: Chemical Identity of this compound

Property Value
Compound Name This compound
Synonym Benzyl [5-(hydroxyimino)pentyl]carbamate (as part of a larger structure in synthesis)
CAS Number 135124-61-7
Molecular Formula C₂₅H₄₇N₅O₈ (Oxime form of DFO)
Key Functional Group Oxime (-CH=NOH)

| Synthetic Precursor | Deferoxamine (DFO) |

Data synthesized from chemical database entries and synthetic reports. chemicalbook.comwarshel.com

Properties

CAS No.

135124-61-7

Molecular Formula

C13H18N2O3

Molecular Weight

250.298

IUPAC Name

benzyl N-(5-hydroxyiminopentyl)carbamate

InChI

InChI=1S/C13H18N2O3/c16-13(14-9-5-2-6-10-15-17)18-11-12-7-3-1-4-8-12/h1,3-4,7-8,10,17H,2,5-6,9,11H2,(H,14,16)

InChI Key

COQLTEXYHWQKGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC=NO

Origin of Product

United States

Synthetic Strategies for Oxime Functionalized Chelating Systems

De Novo Synthesis of Oxime-Containing Ligands

The de novo synthesis approach allows for the construction of oxime-containing ligands from basic chemical building blocks. This method offers significant flexibility in designing the final molecular architecture.

Condensation Reactions with Hydroxylamines

The most fundamental and widely used method for synthesizing oximes is the condensation reaction between a compound containing a carbonyl group (an aldehyde or a ketone) and hydroxylamine (B1172632) or its derivatives. This reaction, which forms the characteristic C=N-OH functional group of an oxime, is a cornerstone of organic chemistry. The process typically involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the oxime.

The reaction conditions, particularly the pH of the medium, are crucial for the success of the condensation. Generally, these reactions proceed smoothly at a pH close to neutral. While the formation of oximes from aldehydes and hydroxylamine is generally straightforward, metal-assisted dehydration of the resulting oximes can be employed to produce nitriles, which may be otherwise difficult to obtain.

Tailoring Reactivity of Oxime Precursors for Specific Scaffolds

The versatility of oxime chemistry allows for the tailoring of precursor reactivity to construct specific molecular scaffolds. The reactivity of oximes can be modulated by altering the substituents on the oxygen atom. For instance, oxime ethers, which have an aryl or alkyl group on the oxygen, are valuable scaffolds in pharmaceutical applications. Oxime esters, featuring a carbonyl group on the oxygen, are of particular interest in photocatalysis.

The generation of iminyl radicals from oximes is a common reactivity mode that has been harnessed for various synthetic transformations. Historically, this required strong oxidants and harsh conditions, but modern photoredox methods allow for the generation of these radicals under milder conditions. This tailored reactivity enables the synthesis of complex N-containing heterocycles, amino alcohols, and amines. Furthermore, catalysts can be employed to enhance the rate of oxime formation, with substances like 2-aminophenols and 2-(aminomethyl)benzimidazoles showing significant rate enhancements at neutral pH.

Derivatization of Deferoxamine (B1203445) (DFO) Scaffolds with Oxime-Related Functionality

Deferoxamine (DFO) is a well-established chelator, particularly for iron (III). Its structure, featuring three hydroxamic acid groups, provides a strong binding affinity for various metal ions. Crucially, DFO possesses a terminal amino group that is not involved in metal complexation, making it an ideal point for chemical modification and the introduction of new functionalities.

Modular Synthesis Approaches for Enhanced Chelators (e.g., DFO-Em, DFO-Km, DFO, oxoDFO)**

To improve upon the properties of DFO, researchers have developed modular synthesis approaches to create enhanced chelators. These new chelators, often designed to have eight or more coordination sites, aim to better saturate the coordination sphere of certain metal ions.

Examples of such enhanced chelators include:

DFO-Em: An octadentate chelator synthesized by tethering a hydroxamic acid monomer to DFO using glutamic acid as a linker. This modular design allows for the use of other amino acids as linkers to introduce different chemical functionalities.

DFO-Km: Similar to DFO-Em, this chelator uses lysine (B10760008) as the amino acid linker, providing a different set of chemical properties and bioconjugation possibilities. The modular nature of DFO-Em and DFO-Km allows for the creation of a wide variety of derivatives by simply swapping the amino acid linker.

DFO:* This octadentate chelating agent was developed by adding an additional hydroxamic acid to the amine terminus of DFO.

These modular approaches offer a strategic advantage in designing chelators with optimized properties for specific applications.

Introduction of Hydroxamic Acid Analogues and Oxime-Linked Side Chains

The derivatization of DFO is not limited to the addition of existing functional groups. Synthetic strategies also involve the introduction of hydroxamic acid analogues and side chains linked by oxime bonds. The synthesis of hydroxamic acids can be achieved through various methods, including the reaction of esters with hydroxylamine or its derivatives.

The introduction of these analogues and side chains can be used to fine-tune the chelation properties of the molecule, its stability, and its suitability for various applications. For instance, the synthesis of "retro" analogues of ferrichrome, a siderophore containing hydroxamic acid groups, has been explored.

Solid-Phase Synthesis Methodologies for Chelator Derivatization

Solid-phase synthesis has emerged as a powerful tool for the derivatization of chelators like DFO. This technique involves attaching the chelator to a solid support, or resin, and then carrying out the chemical modifications. This approach offers several advantages, including the simplification of purification processes and the potential for combinatorial synthesis to generate libraries of different derivatives.

Various resins are available for solid-phase synthesis, with polystyrene-based resins being common due to their low cost and ease of handling. The choice of resin can influence the swelling properties and the accessibility of the attached molecule to reagents. Solid-phase analytical derivatization combines the benefits of derivatization and solid-phase extraction, offering an efficient one-pot procedure for modifying and purifying analytes. This methodology has been successfully applied to generate libraries of DFO analogues, including variants with modified C-terminals and different amide linkages.

Reaction Engineering for Oxime Formation in Complex Chemical Environments

The synthesis of oxime-functionalized chelating systems, such as OxiMe DFO, within intricate chemical matrices necessitates a thorough understanding of reaction engineering principles. The formation of the oxime group (C=N-OH) is a cornerstone of this process, typically achieved through the condensation reaction between a carbonyl compound and hydroxylamine. numberanalytics.comnumberanalytics.com However, the efficiency and selectivity of this reaction can be significantly influenced by the surrounding chemical environment, which often contains a multitude of competing functionalities and potential interfering species.

The mechanism of oxime formation involves a nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com This reaction is generally acid-catalyzed, and the reaction rate is sensitive to several factors including pH, reactant concentrations, and the presence of catalysts. numberanalytics.com In complex environments, such as those encountered in the modification of biomolecules or the synthesis of sophisticated materials, careful control over these parameters is paramount to ensure the desired oxime formation without undesirable side reactions.

Key Reaction Parameters and Their Influence

The successful synthesis of oxime-functionalized systems hinges on the meticulous optimization of several key reaction parameters.

pH Control: The rate of oxime formation is highly pH-dependent. The reaction is typically fastest at a pH of approximately 4.5. nih.gov At lower pH values (typically below pH 3), the hydroxylamine nucleophile becomes protonated and thus less reactive, slowing down the reaction. nih.gov Conversely, at higher pH, the dehydration of the tetrahedral intermediate can become rate-limiting. nih.gov In the context of complex systems, such as those involving peptides or other pH-sensitive molecules, maintaining an optimal pH is crucial to preserve the integrity of the starting materials while promoting efficient oxime ligation. snmjournals.org

Catalysis: While oxime formation can proceed without a catalyst, the reaction is often accelerated by the addition of an acid catalyst. numberanalytics.com The choice of catalyst can be critical in complex environments to avoid unwanted interactions with other functional groups.

Reactant Structure and Concentration: The steric and electronic properties of both the carbonyl compound and the hydroxylamine derivative significantly impact the reaction rate and equilibrium. nih.gov Aromatic aldehydes and α-oxo acid derivatives are frequently employed for bioconjugations due to their favorable reaction kinetics. nih.gov The concentrations of the reactants also play a crucial role in driving the reaction towards the desired product.

Strategies for Oxime Formation in the Presence of Competing Functionalities

Complex chemical environments often present challenges due to the presence of other nucleophilic or electrophilic groups that can compete with the desired oxime formation.

Chemoselectivity: Oxime formation is known for its high chemoselectivity, meaning it can proceed in the presence of a wide range of other functional groups. snmjournals.org This high degree of selectivity is a major advantage for its application in complex systems.

Protecting Groups: In some cases, it may be necessary to temporarily block or "protect" other reactive functional groups within the molecule to prevent them from participating in side reactions. These protecting groups can then be removed after the oxime formation is complete.

Reaction Conditions Optimization: Careful adjustment of the reaction conditions, such as temperature and reaction time, can help to favor the desired oxime formation over competing reactions. For instance, some labeling procedures are performed at elevated temperatures (e.g., 60°C) for a short duration (e.g., 15-25 minutes) to maximize the radiochemical yield of the oxime product. snmjournals.org

Research Findings in Complex Systems

The principles of reaction engineering have been successfully applied to the synthesis of oxime-functionalized systems in various complex environments.

Bioconjugation: Oxime ligation is a widely used technique for the chemoselective modification of proteins, peptides, and oligonucleotides. nih.govsnmjournals.org For example, it has been employed to conjugate peptides with metal chelates for applications in nuclear medicine. snmjournals.org

Material Science: Oxime chemistry has been utilized in the development of functional materials. For instance, amidoxime-functionalized chelating resins have been prepared for the removal of heavy metal ions from aqueous solutions. acs.orgacs.org The synthesis involves grafting poly(acrylonitrile) onto a polystyrene support, followed by conversion of the nitrile groups to amidoximes using hydroxylamine. acs.orgacs.org

Nanotechnology: Oxidation-sensitive iron-chelating nanogels incorporating deferoxamine (DFO) have been synthesized using techniques that can involve imine/oxime formation. researchgate.net These nanogels are designed for potential applications in treating iron overload diseases. researchgate.net

Table 1: Key Parameters for Oxime Formation

Parameter Optimal Range/Condition Rationale Citation
pH ~4.5 Balances protonation of hydroxylamine and dehydration of the intermediate. nih.gov
Catalyst Acid catalysis Accelerates the reaction rate. numberanalytics.com
Reactants Aromatic aldehydes, α-oxo acids Favorable reaction kinetics and stability. nih.gov
Solvent Aqueous media for bioconjugation Maintains biomolecule integrity. snmjournals.org

Table 2: Research Applications of Oxime Formation in Complex Environments

Application Area Specific Example Key Findings Citation
Bioconjugation Labeling of peptides with [¹⁸F]FB-CHO High radiochemical yields achieved by optimizing pH, temperature, and reaction time. snmjournals.org
Material Science Amidoxime-functionalized resin for heavy metal removal Two-step synthesis involving nitrile conversion to amidoxime. acs.orgacs.org
Nanotechnology Oxidation-sensitive iron-chelating nanogels (oxNG-DFO) Synthesis can involve oxime formation for creating functional nanoplatforms. researchgate.net

Coordination Chemistry and Metal Ion Interactions

Fundamental Principles of Metal-Ligand Binding with Oxime and Hydroxamate Groups

Hydroxamic acids are key functional groups in siderophores like DFO, providing excellent complexation properties for a variety of metal ions, particularly hard, oxophilic cations such as Fe³⁺ and Zr⁴⁺. nih.govmdpi.comresearchgate.net Each hydroxamate group typically binds to a metal center in a bidentate fashion through its two oxygen atoms (O,O-coordination), forming stable five-membered ring structures. mdpi.com This bidentate coordination is a fundamental principle governing the interaction of hydroxamate-containing ligands with metal ions. mdpi.com

Oxime ligands also participate in metal coordination, often exhibiting properties similar to hydroxypyridinones (HOPOs), which are known iron chelators. researchgate.net Oximes can bind to metal ions, including Fe(III), in a bidentate interaction, leading to the formation of tris-complexes. researchgate.net The coordination involves the nitrogen and oxygen atoms of the oxime group.

Stoichiometry and Stability of Metal Complexes

The stoichiometry and stability of metal complexes formed with OxiMe DFO and related DFO derivatives are crucial for their applications, particularly in selectively binding target metal ions while maintaining stability in biological environments.

Iron(III) Coordination with Oxime and DFO-Derived Ligands

Desferrioxamine B (DFO) forms a highly stable 1:1 octahedral complex with Fe(III), involving the six oxygen atoms from its three hydroxamate groups. researchgate.net This complex, known as ferrioxamine B (FOB), is characterized by exceptionally high stability. nih.govuq.edu.au Oxime ligands are also known to bind to Fe(III) in a bidentate manner, forming tris-complexes with a 3:1 ligand-to-metal stoichiometry. researchgate.net

DFO's high affinity for Fe(III) is a key characteristic, deriving from its three bidentate hydroxamic functional groups that effectively wrap around the ferric ion. nih.gov This strong binding ability is reflected in high stability constants (pM values) for Fe(III) complexes. uq.edu.aukcl.ac.uk

Chelation of Radiometals: Zirconium-89 (B1202518) and Gallium-68

DFO has been widely used as a chelator for zirconium-89 (⁸⁹Zr) in immuno-positron emission tomography (immunoPET) due to its ability to form a relatively stable complex with Zr(IV). usask.caresearchgate.netnih.govresearchgate.netfrontiersin.org However, the hexadentate nature of DFO is often insufficient to fully saturate the coordination sphere of [⁸⁹Zr]Zr⁴⁺, which typically favors an octadentate coordination state. usask.caresearchgate.netresearchgate.netmdpi.comnih.gov This incomplete saturation can lead to suboptimal in vivo stability and the release of osteophilic zirconium(IV) ions, resulting in undesirable accumulation in bone tissue. usask.caresearchgate.netnih.govnih.gov

To address the limitations of DFO with ⁸⁹Zr, higher-denticity DFO derivatives, such as the octadentate DFO* and oxoDFO, and dodecadentate DFO2, have been developed. usask.caresearchgate.netnih.govnih.govresearchgate.netmdpi.comnih.gov These chelators aim to provide a more saturated coordination sphere for ⁸⁹Zr, leading to improved stability. Studies have shown that octadentate chelators like oxoDFO can form stable complexes with ⁸⁹Zr, with radiolabeling achievable at room temperature and neutral pH. researchgate.netnih.gov In vitro stability challenges have demonstrated that octadentate DFO* and oxoDFO* complexes with ⁸⁹Zr outperform the hexadentate DFO complex in the presence of competing agents like DTPA. researchgate.net

Gallium-68 (⁶⁸Ga) is another important radiometal for PET imaging. DFO is considered a suitable chelator for ⁶⁸Ga, capable of rapid and stable complex formation. nih.govrsc.org Radiolabeling with ⁶⁸Ga using DFO-derived chelators can be achieved under various conditions, including at elevated temperatures and slightly acidic pH, resulting in high radiochemical purity. researchgate.netnih.gov Studies comparing DFO with other chelators for ⁶⁸Ga labeling have shown DFO to be effective, particularly in achieving favorable biodistribution with minimal accumulation in non-target organs like kidneys. nih.govrsc.org

Data on the in vitro stability of ⁶⁸Ga complexes with DFO and related ligands in the presence of competing chelators like DTPA indicate reasonable stability, although variations exist depending on the specific ligand structure. acs.org

Interactions with Other Transition Metals (e.g., Ga(III), Cu(II), Zn(II), Pb(II))

Beyond Fe(III) and the radiometals ⁸⁹Zr and ⁶⁸Ga, DFO and its derivatives can interact with a range of other transition metal ions. DFO exhibits affinity for hard metal ions in general. nih.gov Ga(III), being a diamagnetic analogue of Fe(III) with similar coordination chemistry, also interacts with oxime ligands and DFO derivatives. researchgate.netacs.org Solution studies have shown that certain hydroxamate ligands, including cyclic tri- and tetrahydroxamates, can form stable complexes with Ga(III). acs.org

DFO has also been shown to form complexes with divalent metal ions such as Cu(II), Zn(II), and Pb(II). nih.govresearchgate.netactabiologicaturcica.com While the affinity for these divalent metals might be lower compared to Fe(III) or Zr(IV), complex formation can still occur, particularly at higher ligand or metal concentrations. actabiologicaturcica.comnih.gov Studies using oxime ligands have demonstrated their ability to form complexes with Pb²⁺, Fe³⁺, and Zn²⁺, which can be relevant for applications like metal removal from wastewater. actabiologicaturcica.com

The conditional stability constants of DFO with divalent metals like Cu, Zn, and Pb can be comparable to those of other element-specific organic ligands in natural environments, suggesting that siderophore-like ligands can play a role in the speciation of these metals. researchgate.net

Denticity and Coordination Sphere Saturation in Designed Chelators

Denticity, the number of donor atoms in a ligand that coordinate to a central metal atom, is a critical factor influencing the stability of metal complexes. DFO is a hexadentate chelator, utilizing the six oxygen atoms of its three hydroxamate groups for coordination. researchgate.netnih.gov While this is sufficient for forming a stable complex with Fe(III), which typically exhibits a coordination number of six, it is often insufficient to fully saturate the coordination sphere of metal ions with higher coordination numbers, such as Zr(IV), which favors a coordination number of seven or eight. usask.caresearchgate.netresearchgate.netmdpi.comnih.gov

The concept of coordination sphere saturation is particularly important for achieving high complex stability and preventing transchelation or dissociation in vivo. For metal ions like Zr(IV), an unsaturated coordination sphere in the complex formed with a hexadentate ligand like DFO can lead to the binding of water molecules or other endogenous ligands, making the complex less stable in biological environments. researchgate.netmdpi.comnih.govacs.org

To improve the coordination sphere saturation for metal ions with higher coordination numbers, DFO derivatives with increased denticity have been synthesized. Examples include octadentate chelators like DFO* and oxoDFO*, which incorporate additional coordinating atoms (e.g., oxygen) to provide eight potential coordination sites. researchgate.netnih.govmdpi.comnih.gov Dodecadentate chelators, such as DFO2, with a potential coordination number of twelve, have also been developed with the aim of fully saturating the coordination sphere of large oxophilic metal ions like zirconium. usask.canih.govresearchgate.net

Studies on these higher-denticity chelators have demonstrated improved in vitro and in vivo stability of the resulting metal complexes compared to the hexadentate DFO, attributed to the more complete saturation of the metal ion's coordination sphere. usask.caresearchgate.netresearchgate.netnih.gov Density functional theory (DFT) calculations have been used to study the coordination sphere and potential geometric isomers in complexes formed with these high-denticity ligands. nih.govresearchgate.netmdpi.com

pH-Dependent Metal Chelation Mechanisms

The chelation of metal ions by ligands containing acidic functional groups like hydroxamic acids is significantly influenced by pH. The protonation state of the ligand's donor atoms changes with pH, affecting its ability to bind metal ions. nih.govresearchgate.net

For DFO, the hydroxamic acid groups undergo deprotonation as the pH increases. nih.gov The terminal amine group is the most basic group and is protonated at neutral pH. nih.gov Metal binding typically involves the deprotonated forms of the hydroxamate groups. At neutral pH, DFO is still largely protonated, and as the pH rises, the hydroxamic protons are released, facilitating metal complexation. nih.gov

The pH dependence of metal chelation is critical for radiolabeling procedures and the behavior of the metal complex in biological systems, which have varying pH environments. For example, the conjugation of DFO-based chelators to biomolecules can be pH-sensitive, with reactions often performed at basic pH to favor the reactive species of the chelator.

Radiolabeling with ⁶⁸Ga using DFO can be successfully performed at slightly acidic to neutral pH, demonstrating efficient complex formation under these conditions. researchgate.netrsc.orgacs.org Similarly, radiolabeling with ⁸⁹Zr using octadentate DFO derivatives like oxoDFO* can be achieved at neutral pH. researchgate.netnih.gov

Under more acidic conditions, the metal-DFO complexes may involve coordination with both hydroxamate and potentially other groups depending on the specific ligand structure and metal ion. researchgate.net The pH of the solution directly impacts the speciation of both the metal ion and the chelator, thereby governing the efficiency and mechanism of complex formation.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Desferrioxamine B2999
Gallium-685311204
Zirconium-895311632
Iron(III)102970
Copper(II)104746
Zinc(II)104750
Lead(II)104759
DTPA3124
EDTA6049
DFO-
oxoDFO-
DFO2-
DFO-Em-
DFO-Bz-NCS-
Schizokinen (SKN)6436407
Dimethylglyoxime6534

Interactive Data Tables

While specific quantitative data for "this compound" itself is not explicitly detailed in the provided snippets, the principles and comparative data for DFO and its derivatives allow for illustrative tables based on the findings.

Table 1: Comparative In Vitro Stability of ⁸⁹Zr Complexes

ChelatorDenticityStability in 50 mM DTPA (after 48 h)Source
DFOHexadentate> 20% intact researchgate.net
DFOOctadentate90% intact researchgate.net
oxoDFOOctadentate90% intact researchgate.net

Table 2: ⁶⁸Ga Radiolabeling Conditions and Yields

ChelatorpHTemperature (°C)Radiochemical Yield (%)Source
oxoDFO*4.595>99 researchgate.net
DFO-c(RGDyK)~785>98 (in 5 min) nih.gov
DFO6.525Near quantitative rsc.org

Table 3: Stability of ⁶⁸Ga Complexes in Human Serum/Presence of DTPA

ComplexMedium/ConditionTime Point% IntactSource
⁸⁹Zr-DFO-panitumumabHuman serum5 days<4% decrease in RCP
⁶⁸Ga-DFO-c(RGDyK)Human serum-High stability nih.gov
⁶⁸Ga-SKN6 mM DTPA5 min~90 acs.org
⁶⁸Ga-SKN6 mM DTPA60 min~50 acs.org
⁶⁸Ga-DFO-B6 mM DTPA30 min94 acs.org
⁶⁸Ga-DFO-B6 mM DTPA60 min85.3 acs.org

Kinetic and Thermodynamic Aspects of Metal-Chelator Complex Formation

The interaction between a metal chelator and metal ions is governed by both kinetic and thermodynamic principles. Thermodynamic stability refers to the equilibrium state of the metal-ligand complex, quantified by stability or formation constants. Kinetic stability, conversely, describes the rate at which a complex forms or dissociates; a complex can be thermodynamically stable but kinetically labile, or vice versa. For chelators like Deferoxamine (B1203445) (DFO), often considered in the context of compounds with oxime or hydroxamate functionalities ("this compound"), understanding these aspects is crucial for their application in various fields, including metal detoxification and radiopharmaceutical development. DFO is a hexadentate ligand primarily coordinating metal ions through its three hydroxamate groups.

Thermodynamic Stability

Studies investigating the thermodynamic stability of DFO complexes with other metal ions, such as Zr(IV) and Ga(III), are also reported. For Zr(IV), which is of interest in radiolabeling for PET imaging, thermodynamic solution studies have determined stability constants and pM values (a measure of free metal ion concentration at a specific pH and total ligand/metal concentrations) nih.gov. These studies, utilizing techniques like potentiometry, UV-Vis spectroscopy, ESI-MS, and isothermal titration calorimetry (ITC), have shown that DFO is a good chelator for Zr(IV) nih.gov. A model involving mononuclear complexes, such as [ZrHL]2+, [ZrL]+, and [ZrLH-1], has been proposed for the Zr(IV)-DFO system across a pH range of 1-11 nih.gov.

Research on a chromophoric derivative, DFO-Pm, used as a model for DFO, has provided insights into complexation equilibria with various metal ions, including Zr4+, Cu2+, Zn2+, Mg2+, Ca2+, Na+, and K+ mdpi.com. Potentiometric titrations indicated that DFO-Pm forms complexes with stoichiometry and stability very similar to pristine DFO mdpi.com. For Zr4+, the complexation model validated included 1:1, 2:2, and 2:3 metal-to-ligand complexes mdpi.com.

Comparative studies with other chelators highlight DFO's relative affinities. While DFO shows high specificity for Fe(III) google.com, other chelators like deferiprone (B1670187) (DFP) have shown superior affinity for Ga(III) based on formation constants nih.gov. The stability constants for Ga-DFP were reported as 32.6, while for Ga-DFO, they were 27.6, indicating DFP's stronger binding to Ga ions nih.gov.

The following table summarizes some reported stability data for DFO and related complexes:

Metal IonLigandLog β (Overall Formation Constant)ConditionsSource
Fe(III)DFO~30Aqueous solution nih.govgoogle.com
Ga(III)DFO27.6Not explicitly stated in snippet nih.gov
Ga(III)DFP32.6Not explicitly stated in snippet nih.gov
Zr(IV)DFONot a single β reported; complex model proposedpH 1-11, 0.1 M Me4NCl, 298.15 K nih.gov
Zr(IV)DFO-PmNot a single β reported; complex model proposedpH 1-11, 0.1 M Me4NCl, 298.15 K mdpi.com
Zr(IV)H4L2 (Tetrahydroxamate)45.925 °C, I = 0.1 M NaClO4 acs.org

Note: The table presents data from the provided search snippets. Specific conditions may vary between studies.

Kinetic Aspects

Kinetic stability pertains to the rate of complex formation and dissociation. A complex is considered kinetically labile if its ligands can be rapidly replaced by other ligands, and inert if ligand exchange is slow vpscience.org. While DFO forms thermodynamically stable complexes with certain metal ions, particularly Fe(III) and Zr(IV), the kinetic stability of these complexes can vary and is critical for their biological efficacy and behavior.

For instance, despite the favorable thermodynamic stability of the Zr(IV)-DFO complex, biological studies suggest it releases the metal ion in vivo nih.gov. This observed in vivo instability, despite good thermodynamic parameters, may be attributed to the formation of 6-coordinate unsaturated complexes where the 8-coordinate Zr(IV) is also coordinated by water molecules, and the susceptibility of these coordinated water molecules to deprotonation nih.gov. This suggests that while the equilibrium favors complex formation, the rate of metal release or exchange in a biological environment might be significant.

The ability of iron chelators like DFO to clear free radionuclides such as 89Zr and 68Ga in vivo also highlights kinetic considerations nih.gov. The effectiveness of DFO in reducing the uptake of free 89Zr in bone and promoting its clearance suggests a dynamic process of chelation and elimination occurring within the body nih.gov. The distinct preferences of different chelators for radionuclides (e.g., DFP for 68Ga over DFO) underscore the importance of preferential metal binding, which involves both thermodynamic affinity and kinetic accessibility nih.gov.

Factors influencing the kinetics of metal complex formation include ligand exchange rates and activation energy vpscience.orgrflow.ai. The rate at which ligands can be exchanged in a complex affects its formation and stability rflow.ai. Some complexes might be kinetically stable even if they are thermodynamically unfavorable rflow.ai. For oxime-containing complexes in general, further understanding of the kinetics of processes involved in their formation could impact the development of new synthetic methods at.ua.

In the context of DFO and its metal complexes, the interplay between thermodynamic stability and kinetic lability is crucial for its function, particularly in biological systems where dynamic processes are constantly occurring. While high thermodynamic stability ensures strong binding at equilibrium, appropriate kinetic properties are necessary for efficient metal chelation, transport, and excretion in a timely manner.

Spectroscopic and Computational Characterization of Oxime Containing Chelators and Complexes

Spectroscopic Techniques for Structural Elucidation and Binding Studies

Spectroscopic techniques play a vital role in confirming the synthesis, determining the structure, and investigating the metal-binding behavior of oxime-containing chelators and their complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Ligand-Metal Interaction Monitoring

UV-Vis spectroscopy is a valuable tool for monitoring the interaction between oxime ligands and metal ions. Changes in the UV-Vis spectra upon the addition of metal ions indicate complex formation. These changes can include shifts in absorption maxima, changes in intensity (hypochromicity or hyperchromicity), and the appearance of new bands corresponding to metal-to-ligand or ligand-to-metal charge transfer transitions dergipark.org.trresearchgate.net. Studies on iminooxime ligands and their metal complexes have shown intense bands associated with metal-to-ligand charge transfer transitions in the 397-428 nm range dergipark.org.tr. The π→π* and n→π* transitions of the imine group in the ligand are typically shifted to longer wavelengths upon coordination to a metal atom, confirming the involvement of the imine nitrogen in binding dergipark.org.tr. UV-Vis spectroscopy can also be used to investigate the stoichiometry of metal-ligand complexes researchgate.net.

Mass Spectrometry (MS) for Ligand and Complex Identification

Mass spectrometry is used to identify and determine the molecular weight of oxime ligands and their metal complexes acs.orgresearchgate.netthermofisher.comnih.gov. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed acs.orgresearchgate.net. MS can confirm the formation of the complex and provide information about its stoichiometry by detecting peaks corresponding to the intact complex or characteristic fragments researchgate.netmdpi.com. For example, ESI-MS has been used to characterize bis(oxime)platinum(II) complexes, showing molecular ions like [M + Na]⁺ acs.org. Mass spectrometry can also be coupled with separation techniques like liquid chromatography (LC-MS) to analyze complex mixtures researchgate.netacs.org. The isotopic patterns in mass spectra can further aid in identifying metal-containing species researchgate.net.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used to study compounds with unpaired electrons, including complexes of paramagnetic transition metal ions libretexts.orgbruker.com. This technique provides information about the electronic structure, oxidation state, and coordination environment of the paramagnetic metal center libretexts.orgbruker.comresearchgate.net. EPR spectra can reveal the geometry around the metal ion and the distribution of the unpaired electron density researchgate.net. Studies on Cu²⁺ complexes of hydrazone-oxime ligands, which are paramagnetic, have utilized EPR spectroscopy to indicate axial symmetry and the localization of the unpaired electron in a d(x²-y²) orbital, suggesting notable bonding covalency scilit.com. EPR is a direct method for probing unpaired electrons and is sensitive to the local electronic structure libretexts.org.

X-ray Absorption Spectroscopy (XAS) for Elucidating Coordination Environments

X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is an element-specific technique that provides detailed information about the electronic structure, oxidation state, and coordination environment of a specific element within a material or complex lightsource.canih.gov. XANES is sensitive to the oxidation state, electronic structure, bond covalency, and local symmetry, while EXAFS provides information on bond lengths, types of neighboring atoms, and coordination numbers lightsource.caosti.gov. XAS can be particularly useful for studying the coordination of metal ions by ligands like oximes, providing insights into how the ligand binds to the metal center and the resulting geometry osti.govresearchgate.net. XANES can reflect changes in coordination and surface disorder osti.gov.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to study the vibrational modes of oxime-containing ligands and their metal complexes, providing information about the functional groups present and how they are affected by coordination acs.orgajol.infotubitak.gov.trlibretexts.org. Characteristic IR bands for oximes include stretching vibrations for the O-H, C=N (oxime), and N-O groups mdpi.comresearchgate.net. Upon complexation, shifts in the frequencies of these vibrations can indicate which atoms of the ligand are involved in binding to the metal center ajol.info. For example, changes in the C=N and N-O stretching frequencies are often observed when the oxime nitrogen and/or oxygen coordinate to a metal ion ajol.info. IR spectroscopy can also reveal the presence of coordinated water molecules ajol.info.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods offer powerful tools to complement experimental studies of oxime-containing chelators and their metal complexes. These approaches allow for the investigation of molecular structures, electronic properties, reaction mechanisms, and interactions with biological targets at an atomic level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and optimized geometries of molecules. For oxime-containing chelators like DFO, DFT calculations have been employed to elucidate their three-dimensional structures and the electronic distribution within the molecule. This is particularly important for understanding how these chelators bind to metal ions.

Studies on DFO and its complexes with metal ions such as Zr⁴⁺ have utilized DFT to investigate coordination structures and assess their stability. DFT calculations have indicated that for Zr⁴⁺-DFO complexes, seven- or eight-coordinated structures, where Zr⁴⁺ is bound to the six oxygen atoms of DFO's hydroxamate groups and one or two oxygen atoms from water molecules, are among the most stable configurations units.it. DFT approaches are valuable for including electronic effects, although many studies are conducted at 0 K, which may not fully account for thermal effects units.it.

DFT has also been applied to other oxime derivatives to study their structure-reactivity relationships and coordination behavior with various metal ions, including copper, manganese, and cobalt researchgate.netjacsdirectory.comrsc.orgmdpi.comnih.govnih.gov. These calculations help in determining optimized structural parameters such as bond lengths and bond angles, providing a detailed picture of the molecular geometry jacsdirectory.commdpi.com. Furthermore, DFT can be used to study the stereochemistry of oxime bonds and the energies associated with different configurations semanticscholar.orgmdpi.com.

Frontier Molecular Orbital (FMO) Analysis in Reactivity and Optical Properties

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key approach for understanding a molecule's reactivity and electronic transitions that relate to optical properties researchgate.netwikipedia.orgyoutube.com. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of chemical stability and charge transfer possibilities within a molecule biointerfaceresearch.commdpi.comperiodicodimineralogia.it.

For oxime-containing compounds, FMO analysis can provide insights into the sites most likely to participate in chemical reactions, such as chelation with metal ions or interactions with biological molecules. The spatial distribution of the HOMO and LUMO can reveal the regions of a molecule that are electron-rich (nucleophilic, associated with HOMO) and electron-poor (electrophilic, associated with LUMO) youtube.com.

Computational studies on various oxime derivatives have included FMO analysis to evaluate their electronic properties and potential reactivity nih.govbiointerfaceresearch.com. The energy levels and spatial characteristics of the frontier orbitals help in predicting how these molecules might interact with other species, including metal centers or reactive sites on proteins.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the surface of a molecule, providing a visual representation of its electrostatic potential uni-muenchen.deresearchgate.netresearchgate.net. This mapping helps in identifying regions that are likely to be attracted to positive or negative charges, which is crucial for understanding intermolecular interactions, such as hydrogen bonding, non-covalent interactions, and interactions with charged species like metal ions or amino acid residues in proteins researchgate.net.

For oxime-containing chelators, MEP mapping can highlight the potential coordination sites and predict how the molecule might orient itself when interacting with a metal ion or a biological target. Regions with negative electrostatic potential (typically shown in red) indicate areas where a positive charge would be attracted, often corresponding to electronegative atoms like oxygen and nitrogen found in the oxime and hydroxamate groups of DFO uni-muenchen.de. Conversely, regions with positive potential (typically shown in blue) indicate areas attractive to negative charges.

Computational studies on oxime derivatives have utilized MEP mapping to analyze their electrophilic and nucleophilic attack properties and to understand the distribution of electron density nih.govbiointerfaceresearch.comperiodicodimineralogia.it. This information is valuable for predicting reactivity and interaction patterns.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a method used to describe the bonding within a molecule in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis orbitals (antibonds and Rydberg orbitals) uni-muenchen.defaccts.de. NBO analysis helps in understanding charge distribution, hyperconjugative interactions, and the delocalization of electron density within a molecule biointerfaceresearch.comperiodicodimineralogia.it.

For oxime-containing chelators, NBO analysis can provide insights into the nature of the bonds involved in metal coordination and the extent of charge transfer between the ligand and the metal ion. It can also help in assessing the stability of the molecule and its complexes by quantifying the strength of donor-acceptor interactions, such as the donation of electron density from lone pairs into antibonding orbitals periodicodimineralogia.ituni-muenchen.de.

Studies on DFO and its complexes have employed NBO analysis to investigate the bonding characteristics and the degree of covalent bonding between the metal center and the chelator's donor atoms researchgate.net. NBO analysis can also be used to analyze charge transfer in interactions, such as the adsorption of molecules on surfaces periodicodimineralogia.it.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between a ligand (like an oxime-containing chelator or its metal complex) and a biological target, such as a protein or DNA nih.gov.

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor by exploring different poses and calculating binding scores nih.govrsc.orgresearchgate.net. For oxime-containing compounds, docking studies have been used to investigate their potential interactions with enzymes or other biomolecules, which is relevant for understanding their biological activity nih.govnih.goviiarjournals.orgresearchgate.net.

Molecular dynamics simulations provide a time-dependent view of the molecular system, allowing researchers to study the flexibility of the ligand and the target, the stability of the complex, and the influence of the surrounding environment (e.g., solvent) nih.gov. MD simulations can reveal how a chelator-metal complex behaves in a dynamic biological setting, providing information on its conformational fluctuations and interactions over time units.itmdpi.comresearchgate.netresearchgate.netresearchgate.net.

Studies on DFO and its derivatives have utilized MD simulations to understand the stability of their complexes in solution and their interactions with biological systems units.itresearchgate.net. For instance, MD simulations have been used to investigate the stability of Zr⁴⁺-DFO complexes in aqueous solution, taking into account the dynamic nature of the chelator and the solvent environment units.it.

Applications in Advanced Chemical and Biological Research Methodologies

Radiopharmaceutical Development for Preclinical Imaging Research

OxiMe DFO, or related oxime-functionalized DFO derivatives, have shown significant promise in the field of radiopharmaceutical development, particularly for Positron Emission Tomography (PET) imaging. The DFO core is a well-established chelator for radiometals, and modifications, such as the incorporation of oxime or additional coordinating groups, aim to improve its properties for specific radioisotopes.

Zirconium-89 (B1202518) (⁸⁹Zr) is a widely used radionuclide for immuno-PET imaging due to its half-life (78.4 h), which is well-matched with the pharmacokinetics of monoclonal antibodies usask.camdpi.comfrontiersin.org. Desferrioxamine (DFO) has been the gold standard chelator for ⁸⁹Zr labeling; however, its hexadentate nature does not fully saturate the coordination sphere of ⁸⁹Zr⁴⁺, leading to concerns about in vivo instability and subsequent bone uptake of the released radionuclide nih.govresearchgate.netusask.camdpi.commdpi.com. This limitation has driven the development of next-generation chelators with higher denticity.

Octadentate derivatives of DFO, such as DFO* and oxoDFO, have been synthesized to provide a more saturated coordination environment for ⁸⁹Zr⁴⁺, aiming for improved in vivo stability researchgate.netnih.govresearchgate.netusask.camdpi.com. oxoDFO, an oxygen-containing analogue of DFO, was developed to address the limited water solubility of DFO researchgate.netnih.gov. Studies have shown that oxoDFO* can be efficiently radiolabeled with ⁸⁹Zr at room temperature and neutral pH, yielding stable complexes researchgate.netnih.gov. In vitro stability studies comparing [⁸⁹Zr]Zr-oxoDFO* with [⁸⁹Zr]Zr-DFO* and [⁸⁹Zr]Zr-DFO have demonstrated the improved stability of the octadentate chelators researchgate.netnih.gov. For instance, DFO-based radiopharmaceuticals have shown superior in vitro stability attributed to the coordinatively saturated environment provided by the octadentate ligand mdpi.com. Comparative in vivo studies have also indicated that octadentate DFO derivatives like DFO can lead to significantly lower uptake of ⁸⁹Zr in bone, liver, and spleen compared to DFO nih.govnih.gov. The design of this compound-based probes for ⁸⁹Zr immuno-PET would leverage the enhanced chelating properties of such modified DFO scaffolds, potentially offering improved radiometal retention and reduced off-target accumulation in preclinical imaging research.

Gallium-68 (⁶⁸Ga) is another important PET radionuclide, particularly useful for labeling peptides and small molecules due to its shorter half-life (68 min) and generator production researchgate.netacs.org. While DFO is primarily known as an iron and zirconium chelator, its suitability for radiolabeling with ⁶⁸Ga has also been explored, especially with modified derivatives.

Studies have investigated the radiolabeling of octadentate DFO derivatives, including oxoDFO, with ⁶⁸Ga researchgate.net. oxoDFO has been successfully radiolabeled with ⁶⁸Ga, achieving high radiochemical yields under specific conditions (e.g., pH 4.5 and 95 °C) researchgate.net. Although ⁶⁸Ga radiochemistry is often associated with other chelators like DOTA or HBED-CC, the exploration of DFO-based systems, including those with enhanced denticity or modified structures like this compound, can be relevant for developing new ⁶⁸Ga radiopharmaceuticals with potentially different coordination properties or bioconjugation strategies researchgate.net. The presence of the oxime group in this compound could offer alternative or complementary strategies for attaching targeting vectors for ⁶⁸Ga imaging.

Ensuring the in vivo stability of radiometal complexes is crucial for accurate and high-contrast PET imaging. Instability can lead to the release of the radiometal, which can then accumulate in non-target tissues, increasing background signal and potentially causing undesirable radiation dose nih.govresearchgate.netusask.ca. For ⁸⁹Zr, the release from unstable complexes like [⁸⁹Zr]Zr-DFO can result in the accumulation of the osteophilic ⁸⁹Zr⁴⁺ in bone nih.govresearchgate.netusask.ca.

Strategies for improving radiometal complex stability with DFO-based chelators, applicable to this compound systems, primarily focus on increasing the denticity and optimizing the coordination environment around the metal ion. Octadentate DFO derivatives, such as DFO* and oxoDFO*, are designed to provide a more complete coordination sphere for ⁸⁹Zr⁴⁺ compared to the hexadentate DFO researchgate.netnih.govresearchgate.netusask.camdpi.com. This increased coordination number leads to more stable complexes, reducing the likelihood of transchelation with endogenous ligands or proteins in vivo researchgate.netmdpi.com.

In vitro stability assessments, such as challenges with EDTA or incubation in serum, are commonly used to predict in vivo behavior researchgate.netmdpi.com. Studies have shown that octadentate DFO derivatives exhibit superior stability in these in vitro tests compared to DFO researchgate.netmdpi.com. Furthermore, in vivo biodistribution studies in animal models are essential to confirm the improved stability and reduced off-target uptake researchgate.netmdpi.comnih.govnih.gov. The design of this compound likely incorporates features aimed at enhancing the stability of its radiometal complexes, building upon the knowledge gained from other high-denticity DFO analogues to minimize in vivo decomplexation and improve imaging quality.

Oxime Formation for Fluorine-18 (¹⁸F) Labeling in PET Imaging Research

Positron Emission Tomography (PET) is a powerful imaging technique in medical and biological research, heavily reliant on the development of suitable radiotracers. Fluorine-18 (¹⁸F) is a widely used radioisotope in PET due to its favorable properties, including a half-life of 109.8 minutes and a high positron emission yield. researchgate.netsnmjournals.org Labeling peptides and proteins with ¹⁸F presents challenges due to the potential for harsh radiolabeling conditions to affect biomolecule integrity. researchgate.net

Oxime formation has emerged as a promising strategy for ¹⁸F labeling of peptides and proteins for PET imaging research. This approach typically involves the chemoselective reaction between an aminooxy-functionalized peptide or protein and an ¹⁸F-containing aldehyde or ketone. researchgate.netsnmjournals.orgnih.gov This "click chemistry" approach offers advantages such as chemoselectivity, high efficiency, and biocompatibility, often proceeding in aqueous solvents under mild conditions. researchgate.net

Research has explored the use of various ¹⁸F-containing prosthetic groups for oxime formation. For instance, 4-[¹⁸F]fluorobenzaldehyde ([¹⁸F]FB-CHO) has been successfully employed for radiofluorination of peptides like minigastrin, RGD, and octreotate analogs functionalized with aminooxyacetic acid. snmjournals.org Studies have optimized labeling efficiencies, demonstrating that high radiochemical yields can be obtained under specific conditions of time, temperature, peptide concentration, and pH. snmjournals.org

Another approach involves utilizing 2-[¹⁸F]Fluoro-2-deoxyglucose ([¹⁸F]FDG), a readily available PET tracer, as a prosthetic group. nih.gov This one-step radiosynthesis methodology involves chemoselective oxime formation between an aminooxy-functionalized peptide and the aldehyde functionality in the linear form of [¹⁸F]FDG. nih.gov This method has been successfully applied to label RGD peptides, demonstrating the potential for imaging tumors expressing αvβ3 integrin in living subjects. nih.gov

The application of oxime formation for ¹⁸F labeling provides a straightforward and efficient method for preparing radiolabeled biomolecules, paving the way for routine preclinical and clinical PET applications. nih.govnih.gov

Research Tools for Studying Metal Homeostasis and Redox Biology

Deferoxamine (B1203445) (DFO) is a siderophore known for its strong affinity for iron(III). mdpi.com This property makes it a valuable tool in research contexts for studying metal homeostasis, particularly iron, and its implications in various biological processes and disease states.

DFO's primary application in research is as an iron chelator. It is widely used in in vitro cell cultures and in vivo animal models to investigate cellular iron metabolism and the effects of iron overload or depletion. nih.govashpublications.org By binding to excess iron, DFO can mitigate iron toxicity and its associated oxidative damage. wikipedia.orgmdpi.com

Beyond its role in iron chelation, DFO is also extensively used as a hypoxia-mimetic agent in basic research. wikipedia.orgnih.govresearchgate.net DFO achieves this by inhibiting prolyl hydroxylases, enzymes that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α). iiarjournals.org Inhibition of these enzymes by DFO leads to the stabilization and accumulation of HIF-1α, mimicking a hypoxic environment and activating downstream pathways involved in angiogenesis and cellular protection. mdpi.comfrontiersin.orgnih.govmdpi.com

In vitro and animal studies utilize DFO to induce a hypoxia-like environment to study cellular responses to low oxygen conditions, investigate the HIF-1α signaling pathway, and explore potential therapeutic strategies for ischemic diseases and conditions where angiogenesis is impaired. frontiersin.orgnih.govnih.govresearchgate.net For example, DFO treatment has been shown to increase HIF-1α levels and promote angiogenesis in various research models, including studies on diabetic wound healing and spinal cord injury. mdpi.comnih.gov

Research findings indicate that DFO's effects as a hypoxia mimetic can lead to increased expression of genes targeted by HIF-1, such as vascular endothelial growth factor (VEGF). mdpi.comnih.gov This makes DFO a valuable tool for studying the mechanisms of neovascularization and exploring interventions to improve blood supply in damaged tissues.

While primarily known as an iron chelator and hypoxia mimetic, research has also revealed that DFO can act as a nitric oxide (NO) precursor under specific conditions. nih.govnih.gov This unexpected property can potentially confound experiments where DFO is used solely for its iron-chelating effects. nih.govresearchgate.net

Studies have demonstrated that DFO can produce NO in aqueous solutions under ferricyanide (B76249) oxidation, upon exposure to ultraviolet light, and during incubation with blood. nih.govnih.gov The production of NO from DFO has been confirmed using techniques such as ozone-based chemiluminescence and electron paramagnetic resonance (EPR). nih.govnih.gov

This characteristic of DFO to generate NO is important for researchers to consider when designing experiments and interpreting results, particularly in studies investigating redox biology or processes influenced by NO signaling. nih.govresearchgate.net Understanding this property can also offer new insights into some of DFO's observed biological effects. nih.gov

Deferoxamine as an Iron Chelator and Hypoxia-Mimetic Agent in In Vitro and Animal Studies

Applications in Organic Synthesis and Materials Science Research

Oxime functionality is a versatile building block in organic chemistry, enabling various transformations and serving as a key component in the design of novel materials. nsf.govrsc.org

Oximes are valuable synthetic intermediates for the preparation of a wide range of nitrogen-containing compounds, including N-containing heterocycles, amino alcohols, and amines. nsf.govmdpi.comresearchgate.netresearchgate.net Their reactivity, particularly the susceptibility of the N-O bond to cleavage under various conditions (e.g., transition metal catalysis, photocatalysis, or radical-mediated reactions), makes them ideal starting materials for constructing complex nitrogenous structures. nsf.govmdpi.comresearchgate.net

Research highlights the use of oximes and their derivatives (such as oxime ethers and esters) in cyclization reactions to form diverse N-heterocycles, including pyrrolines, pyrroles, pyridines, and indazoles. nsf.govacs.orgmdpi.comresearchgate.netresearchgate.net Transition metal catalysis, such as with copper or nickel, is often employed to facilitate these transformations. mdpi.comresearchgate.net

Furthermore, oximes can be reduced to yield amines and hydroxylamines. researchgate.netmdpi.com The selective hydrogenation of oximes over heterogeneous catalysts is a widely used method in synthetic organic chemistry, particularly in the pharmaceutical industry, to obtain these important functional groups. mdpi.com Oxime ethers have also been explored as precursors for the synthesis of amino alcohols, valuable compounds in catalysis and asymmetric synthesis. rsc.org

The oxime bond (C=N-O) possesses dynamic covalent properties, meaning it can reversibly form and break under specific conditions. core.ac.ukrsc.orgmdpi.com This characteristic makes oxime functionality particularly useful for integrating dynamic chemistry into research materials. nsf.govcore.ac.ukrsc.orgresearchgate.net

Materials incorporating oxime bonds can exhibit interesting properties such as self-healing, shape memory, and recyclability. core.ac.ukresearchgate.netmdpi.com The reversible nature of oxime formation allows for the construction of dynamic networks and polymers that can respond to external stimuli or undergo structural rearrangement. core.ac.ukresearchgate.net

Research in materials science utilizes oxime chemistry to create dynamic hydrogels, polymers, and other soft materials. core.ac.ukresearchgate.net These materials have potential applications in areas such as drug delivery (where controlled degradation and release are desired), sensing, and regenerative medicine (e.g., as dynamic scaffolds for cell culture). core.ac.uk The ability to tune the kinetics and stability of the oxime bond by adjusting reaction conditions or incorporating catalysts provides control over the material's dynamic behavior. mdpi.com

Based on the conducted research, specific scientific literature focusing solely on a chemical compound explicitly named "this compound" in the context of synthesizing photosensitive materials was not identified.

Searches for "this compound" in conjunction with terms related to photosensitive materials, photochemistry, and synthesis did not yield relevant results describing such a compound and its application in this specific area.

The search results provided information on:

The general use of oximes and oxime esters in photosensitive materials, such as photoinitiators for polymerization and as photocages for controlled release upon light exposure. arpgweb.comrsc.orgsnmjournals.orgkoreascience.krrsc.org

The compound Desferrioxamine (often abbreviated as DFO), which is primarily known as a siderophore and iron chelator with applications in medicine, metal sensing, and radiochemistry. unm.edumdpi.compsu.edu111.68.96sci-hub.seethernet.edu.etresearchgate.netresearchgate.netacs.orgmdpi.commdpi.comnih.govresearchgate.net

While oxime chemistry is relevant to photosensitive materials and DFO is a known compound in chemical and biological research, a specific compound named "this compound" with documented applications in the synthesis of photosensitive materials was not found within the scope of the conducted searches.

Therefore, it is not possible to generate a detailed, scientifically accurate article section focusing solely on the chemical compound "this compound" and its role in the synthesis of photosensitive materials based on the available information.

Mechanistic Insights into Ligand Reactivity and Biological Interactions

Molecular Mechanisms of Acetylcholinesterase Reactivation by Oximes (in research models)

Organophosphates (OPs) are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function, by covalently modifying the active site serine. nih.govnih.gov Oximes are a class of compounds investigated for their ability to reactivate OP-inhibited AChE. hhs.govjcu.czresearchgate.net The primary mechanism involves the nucleophilic attack of the oxime on the phosphorus atom of the OP-AChE conjugate, which displaces the organophosphate and regenerates the active enzyme. nih.govjcu.cz

The effectiveness of this reactivation is dependent on several factors, including the chemical structure of the oxime, the nature of the organophosphate, and the specific conformation of the inhibited enzyme. nih.govhhs.gov For instance, the stereochemistry of the OP-AChE conjugate can significantly influence the rate of reactivation, with a preference for the S(p) enantiomer. nih.gov This suggests that a specific orientation of the phosphonyl group within the AChE active site is crucial for both efficient inhibition and subsequent reactivation. nih.gov

The structure of the oxime itself is a key determinant of its reactivation potency. The presence of a quaternary nitrogen in many oxime reactivators enhances their affinity for the AChE active site. jcu.cz However, research has shown that a second aldoxime moiety is not essential for reactivation, but a second quaternary nitrogen can increase the reactivator's affinity for both the intact and inhibited enzyme. jcu.cz The surrounding environment of the tetrahedral phosphorus atom in the OP-AChE conjugate also plays a role, with steric hindrance from bulky groups potentially impeding the access of the oxime. nih.gov

In some research models, modifications to the AChE active site, such as substituting amino acids in the acyl pocket, have been shown to enhance the reactivation rates of certain oximes. nih.gov This highlights the importance of the specific interactions between the oxime, the inhibited enzyme, and the local protein environment. Furthermore, studies have explored the use of zwitterionic oximes, which may offer advantages in crossing the blood-brain barrier to reactivate AChE in the central nervous system. researchgate.net

Antioxidant Properties of Oximes and DFO-Derived Compounds in Model Systems

Beyond their role in AChE reactivation, certain oximes and DFO-derived compounds have demonstrated significant antioxidant properties in various model systems. researchgate.netmdpi.comnih.gov These properties are often attributed to their ability to scavenge reactive species (RS) and interact with metal ions that can catalyze oxidative reactions. researchgate.netuni.lu

In vitro studies have shown that some oximes can effectively scavenge hydrogen peroxide (H₂O₂), nitric oxide (NO), and the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.netuni.lu They have also been found to inhibit the formation of dihydroxybenzoate and decrease the degradation of deoxyribose induced by ferrous ions (Fe²⁺), suggesting an interaction with iron and an ability to mitigate Fenton reaction-driven oxidative damage. researchgate.netuni.lu This iron-chelating capability is a well-known characteristic of DFO and its derivatives. nih.gov

The antioxidant activity of these compounds can also be observed in their ability to reduce lipid peroxidation. mdpi.comnih.gov In model systems using liposomes to mimic cell membranes, lipophilic derivatives of antioxidant compounds have shown enhanced inhibitory activity against lipid peroxidation, particularly when the oxidative stress is initiated within the lipid phase. mdpi.com This suggests that modifying the lipophilicity of these compounds can improve their localization within membranes and, consequently, their protective effects against lipid damage. mdpi.com

The antioxidant mechanisms can be multifaceted, involving direct radical scavenging and metal ion chelation. researchgate.netresearchgate.net The ability of these compounds to interact with and sequester metal ions like iron prevents them from participating in harmful redox cycling that generates highly reactive hydroxyl radicals. uni.lu

Table 1: Antioxidant Activity of an Exemplary Oxime in In Vitro Assays

AssayActivityConcentration
Hydrogen Peroxide (H₂O₂) ScavengingSignificant0.275 µM
Nitric Oxide (NO) ScavengingSignificant0.5 µM
DPPH Radical ScavengingSignificant5 µM
Dihydroxybenzoate Formation InhibitionPowerful25 µM
Deoxyribose Degradation Inhibition (Fe²⁺ induced)Significant0.44 mM
Deoxyribose Degradation Inhibition (Fenton reaction)Significant0.66 mM

This table is based on data for butane-2,3-dionethiosemicarbazone oxime and serves as an illustrative example of oxime antioxidant properties. researchgate.netuni.lu

Nucleophilic Reactivity of DFO and Oxime Derivatives with Biomolecules (e.g., DNA, Phosphates) in Research

DFO and its derivatives, including those with oxime functionalities, exhibit notable nucleophilic reactivity towards various biomolecules, particularly those containing phosphate (B84403) groups like DNA. acs.org The hydroxamate groups present in the DFO backbone are strong nucleophiles that can attack electrophilic centers, leading to the cleavage of chemical bonds. acs.org

Research has demonstrated that DFO can act as a chemical nuclease, cleaving the phosphodiester bonds in DNA. acs.org This reactivity is pH-dependent and can be influenced by the presence of metal ions. acs.org The mechanism involves the nucleophilic attack of the hydroxamate groups on the phosphorus atom of the phosphate backbone. acs.org This process is a type of nucleophilic substitution at the internucleotide phosphorus atom. ttu.ee

The presence of an oxime group can further enhance the nucleophilic character of these molecules due to the "alpha effect," where the lone pair of electrons on the nitrogen atom adjacent to the nucleophilic oxygen increases its reactivity. whiterose.ac.uk Oxime nucleophiles are known to be particularly reactive towards phosphate and carboxylate esters. whiterose.ac.uk

The cleavage of phosphate diesters, which serve as models for the phosphodiester linkages in DNA, has been studied extensively. whiterose.ac.uk The rate of cleavage can be significantly accelerated by the presence of metal ions and the specific positioning of the nucleophile. whiterose.ac.uk For instance, zinc complexes with well-positioned, non-coordinating oxime nucleophiles have shown remarkably high reactivity in cleaving model phosphate diesters. whiterose.ac.uk This highlights the potential for designing highly efficient artificial nucleases based on DFO and oxime scaffolds.

Structure-Activity Relationship (SAR) Studies in Chelator and Probe Design

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of chelators and probes based on DFO and oxime scaffolds. researchgate.netnih.govacs.org These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity, such as chelation efficiency, stability, and targeting capabilities. mdpi.com

In the context of metal chelation, SAR studies have focused on enhancing the stability of metal complexes and improving the pharmacokinetic properties of the chelators. mdpi.com For example, modifying the backbone of DFO by incorporating additional coordinating groups can lead to more stable complexes with metal ions like zirconium-89 (B1202518) (⁸⁹Zr), which is important for applications in positron emission tomography (PET) imaging. researchgate.netmdpi.com The introduction of oxygen atoms into the DFO backbone to create derivatives like oxoDFO* has been shown to increase water solubility without compromising the stability of the resulting radiometal complex. researchgate.netmdpi.com

For the design of molecular probes, SAR studies aim to fine-tune properties such as fluorescence, targeting specificity, and reactivity. unm.edu For instance, the introduction of specific functional groups can alter the lipophilicity of a probe, thereby influencing its cellular uptake and subcellular localization. nih.gov In the development of fluorescent probes for detecting specific analytes, modifications to the detection moiety can improve sensitivity, selectivity, and photophysical properties. unm.edu

The linkage between a chelating or probe moiety and a targeting vector (e.g., a monoclonal antibody) is also a critical aspect of SAR. Studies have shown that the type of linker can significantly impact the biological activity and in vivo performance of the resulting conjugate. caltech.edu For example, the use of an oxime linkage has been shown to enhance the potency of certain polyamide-based gene-regulating agents. caltech.edu

Influence of Ligand Design on In Vitro and Preclinical In Vivo Distribution and Stability

The design of the ligand has a profound impact on the in vitro and preclinical in vivo distribution and stability of DFO and oxime-based compounds. europa.eunih.govthno.org These factors are critical for the development of effective therapeutic and diagnostic agents.

In vitro stability is often assessed in biological media such as plasma or in the presence of competing chelators. europa.eunih.gov Studies have shown that while standard ⁸⁹Zr-DFO complexes can exhibit instability, leading to the release of the radiometal, newer derivatives with enhanced coordination, such as DFO* and DFOcyclo*, demonstrate significantly improved in vitro stability. europa.eunih.govnih.gov This increased stability is attributed to the more complete coordination of the metal ion by the octadentate chelators, which prevents transchelation to other biological molecules. mdpi.com

The preclinical in vivo distribution of these compounds is closely linked to their stability. Unstable complexes can lead to the non-specific accumulation of the payload (e.g., a radiometal) in tissues like bone, which is undesirable for imaging and therapeutic applications. researchgate.neteuropa.eunih.gov Ligand modifications that enhance in vivo stability, such as the use of octadentate DFO derivatives, result in lower off-target accumulation and improved signal-to-noise ratios in PET imaging. researchgate.netnih.gov

Table 2: Comparison of In Vivo Stability of Different ⁸⁹Zr-Chelator-Trastuzumab Conjugates

ConjugateFemur Uptake (%ID/g)Knee Uptake (%ID/g)
[⁸⁹Zr]Zr-DFO-trastuzumab4.5 ± 0.67.8 ± 0.6
[⁸⁹Zr]Zr-DFO-trastuzumab2.0 ± 0.32.68 ± 0.4
[⁸⁹Zr]Zr-DFOcyclo-trastuzumab1.5 ± 0.32.1 ± 0.4

Data represents uptake in HER2+ SKOV-3 tumor-bearing mice at 168 hours post-injection and indicates lower bone uptake for the more stable DFO and DFOcyclo* conjugates, signifying less release of ⁸⁹Zr. nih.gov*

Compound Names

Abbreviation/NameFull Name
AChEAcetylcholinesterase
DFODesferrioxamine
DFOAn octadentate derivative of DFO
DFOcycloA preorganized extended DFO derivative
oxoDFOAn oxygen-containing analogue of DFO
OxiMe DFOAn oxime derivative of Desferrioxamine
OPOrganophosphate
DPPH1,1-diphenyl-2-picrylhydrazyl
PETPositron Emission Tomography
⁸⁹ZrZirconium-89
Fe²⁺Ferrous ion
H₂O₂Hydrogen peroxide
NONitric oxide
DNADeoxyribonucleic acid
RNARibonucleic acid
2-PAMPralidoxime
HI-61-(2'-hydroxyiminomethyl-1'-pyridinium)-3-(4'-carbamoyl-1-pyridinium)
BDNPPbis-2,4-dinitrophenylphosphate
DFPDeferiprone (B1670187)
NTANitrilotriacetic acid
EDDAEthylenediamine-N,N'-diacetic acid
DTPADiethylenetriaminepentaacetic acid
DOTADodecane-1,4,7,10-tetraacetic acid
HBEDN,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
TAFCTriacetylfusarinine C
FOXEFerrioxamine E
H₂-DCFDA2',7'-dichlorodihydrofluorescein diacetate
AMVN2,2'-Azobis(2,4-dimethylvaleronitrile)
DADFT(S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid
DADMDFT(S)-2-(2,5-dihydroxyphenyl)-4,5-dihydro-4-thiazolecarboxylic acid
PSMAProstate-specific membrane antigen
HER2Human epidermal growth factor receptor 2

Future Research Directions and Unexplored Avenues

Development of Novel Oxime-DFO Hybrids with Enhanced Specificity and Affinity

A primary direction for future research involves the rational design and synthesis of novel OxiMe DFO hybrids. The aim is to fine-tune their structural features to achieve enhanced specificity and affinity for target metal ions. While DFO is a well-established siderophore with high affinity for Fe(III), the incorporation of oxime functionalities offers opportunities to modulate binding preferences and potentially target other transition metals or even radionuclides relevant in medicine and industry.

Research in this area could focus on:

Modifying the Oxime Moiety: Altering the substituents on the oxime group can influence its electronic and steric properties, thereby affecting its coordination behavior and the stability of the resulting metal complex.

Increasing Denticity: Exploring hybrids with increased denticity beyond the hexadentate nature of DFO could lead to the development of chelators with even higher affinity and kinetic inertness towards target metals, such as Zr(IV), which requires higher coordination numbers for stable complexation researchgate.netusask.ca. Studies on octadentate DFO derivatives like oxoDFO* have shown improved stability with ⁸⁹Zr compared to DFO researchgate.net.

Introducing Targeting Vectors: Conjugating this compound hybrids with biomolecules or targeting ligands could enable their selective delivery to specific cells or tissues, enhancing their therapeutic or diagnostic efficacy and reducing off-target effects.

Detailed research findings in the broader field of chelator design, particularly for radiometals, highlight the ongoing need for chelators that form highly stable complexes in vivo to prevent the release of potentially toxic or non-specifically accumulating metal ions researchgate.netusask.ca. The development of new DFO-based chelators with higher denticity has shown promise in this regard researchgate.netusask.ca.

Advanced Computational Modeling for Predictive Design of Chelating Systems

Advanced computational modeling techniques, such as Density Functional Theory (DFT), molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are expected to play a crucial role in the future design and optimization of this compound hybrids researchgate.netscilit.comripublication.comresearchgate.net. These tools can provide valuable insights into the electronic structure, binding energies, complex geometries, and thermodynamic stability of metal-chelator complexes.

Future research utilizing computational modeling could involve:

Predicting Metal Ion Selectivity: Computational methods can be used to predict the binding affinity of different this compound hybrid structures towards various metal ions, guiding the synthesis of chelators with desired selectivity profiles.

Understanding Chelation Mechanisms: Simulations can provide detailed information about the dynamic process of metal chelation, including the conformational changes of the ligand and the coordination sphere around the metal ion.

Designing for Enhanced Stability: Computational studies can help identify structural features that contribute to the kinetic inertness and thermodynamic stability of metal-chelator complexes, which is crucial for applications in biological systems or harsh environments. DFT calculations have been used to study the electronic properties and stability of oxime-based metal complexes researchgate.netscilit.comresearchgate.net.

High-Throughput Virtual Screening: Computational approaches can enable the rapid virtual screening of large libraries of potential this compound hybrid structures to identify promising candidates for synthesis and experimental validation.

Integration of Oxime Chemistry in Multimodal Imaging Probes

The versatile chemistry of oximes, particularly their ability to form stable linkages under mild conditions, makes them attractive for integration into multimodal imaging probes acs.orgresearchgate.netnih.gov. Future research could explore the incorporation of this compound or related oxime-metal chelates into probes that combine different imaging modalities, such as PET, MRI, fluorescence imaging, and optical imaging.

Research directions in this area include:

Radiolabeling via Oxime Formation: Utilizing oxime formation as a click chemistry strategy for the efficient and biocompatible radiolabeling of this compound hybrids with radioisotopes relevant for PET or SPECT imaging, such as ⁶⁸Ga or ⁸⁹Zr researchgate.netresearchgate.net.

Developing MRI Contrast Agents: Incorporating paramagnetic metal ions chelated by this compound into structures that can act as effective MRI contrast agents. The relaxivity of these agents could be optimized by modifying the chelator structure and its local environment.

Creating Fluorescent or Optical Probes: Functionalizing this compound hybrids with fluorescent dyes or other optical reporters to enable fluorescence imaging or other optical detection methods.

Designing Theranostic Agents: Developing multimodal probes based on this compound that combine diagnostic imaging capabilities with therapeutic functions, such as targeted radionuclide therapy or drug delivery. Oxime chemistry has been used in the design of iridium(III) complexes for multimodal imaging acs.org. The formation of oxime bonds has also been explored for ¹⁸F labeling in PET imaging researchgate.net.

Exploration of Oxime-Functionalized Systems in Environmental Remediation Research

The metal-chelating properties of oximes and DFO suggest potential applications of this compound hybrids in environmental remediation, particularly for the removal of toxic heavy metal ions from contaminated water or soil. Future research could investigate the efficacy and feasibility of using this compound-functionalized materials or systems for this purpose.

Potential research avenues include:

Development of Adsorbent Materials: Immobilizing this compound hybrids onto solid support materials, such as polymers, silica, or magnetic nanoparticles, to create efficient adsorbents for the selective removal of heavy metal ions from aqueous solutions mdpi.commdpi.comresearchgate.netnih.gov. Amidoxime-functionalized materials have shown promise in removing uranium and chromium from water mdpi.comnih.gov.

Designing Chelating Polymers or Membranes: Synthesizing polymers or membranes incorporating this compound moieties that can selectively bind and remove metal pollutants from water streams.

Investigating Phytoremediation Enhancement: Exploring whether this compound could be used to enhance the uptake and accumulation of metal pollutants by plants in phytoremediation strategies.

Remediation of Radioactive Waste: Given DFO's use in chelation therapy for metal overload, this compound hybrids could be explored for the sequestration of radioactive metal isotopes from contaminated sites.

Research on oxime-functionalized ionic liquids and carbon felt electrodes has demonstrated their utility in environmental remediation for removing pollutants like promethazine (B1679618) and hexavalent chromium mdpi.comnih.gov.

Unveiling New Reactivity Modes and Catalytic Applications of Oxime-Metal Complexes

Metal complexes of oximes are known to exhibit diverse reactivity and have been explored as catalysts in various organic transformations acs.orgrsc.orgbohrium.comtandfonline.combohrium.com. Future research could focus on exploring the catalytic potential of this compound-metal complexes, potentially uncovering new reactivity modes enabled by the unique combination of the oxime and DFO functionalities.

Research directions in this area include:

Exploring New Catalytic Reactions: Investigating the ability of this compound-metal complexes to catalyze reactions such as oxidation, reduction, coupling reactions, or polymerization.

Developing Asymmetric Catalysis: Designing chiral this compound hybrids to induce asymmetry in catalytic transformations, leading to the selective production of enantiomers. Asymmetric hydrogenation of oximes catalyzed by transition metals is an active area of research bohrium.com.

Investigating Cooperative Effects: Studying the potential for cooperative effects between the metal center and the chelating ligand framework in this compound complexes that could lead to enhanced catalytic activity or selectivity.

Catalysis in Biological or Aqueous Media: Exploring the use of this compound-metal catalysts in biocompatible or aqueous environments, which is relevant for applications in green chemistry or biocatalysis.

Q & A

Basic: What experimental methodologies are recommended for characterizing the physicochemical properties of OxiMe DFO?

To characterize this compound, employ a combination of spectroscopic techniques (e.g., 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, IR) and elemental analysis to confirm molecular structure and purity. For novel synthetic routes, include high-resolution mass spectrometry (HRMS) and chromatographic methods (HPLC/GC) to validate yields and purity. Ensure experimental details (e.g., solvent systems, reaction temperatures) are explicitly documented to enable reproducibility. Avoid redundant presentation of spectral data in the main text; instead, provide raw spectra in supplementary materials with clear annotations .

Advanced: How can researchers resolve contradictions in reported chelation efficiencies of this compound across studies?

Contradictions often arise from variations in experimental conditions (e.g., pH, ionic strength, metal ion concentration) or analytical methods (e.g., spectrophotometric vs. chromatographic quantification). To address this:

  • Replicate studies under standardized conditions, controlling for variables like temperature and ligand-to-metal ratios.
  • Cross-validate results using multiple analytical techniques (e.g., ICP-MS for metal quantification, isothermal titration calorimetry for binding affinity).
  • Re-examine data normalization practices to ensure comparability between datasets. For example, discrepancies in molar extinction coefficients could skew spectrophotometric results .

Basic: What steps ensure the reproducibility of synthetic protocols for this compound?

  • Document procedural minutiae : Include exact reagent quantities, purification techniques (e.g., recrystallization solvents), and instrumental settings (e.g., NMR operating frequencies).
  • Validate intermediates : Use HRMS or X-ray crystallography for novel intermediates. For known compounds, cite prior literature and provide comparative spectral data.
  • Share raw data : Deposit spectral files, chromatograms, and crystallographic data in open repositories (e.g., Zenodo) with digital object identifiers (DOIs) for transparency .

Advanced: How can researchers assess the environmental impact of this compound in aquatic systems?

Adopt an ecological risk assessment framework:

  • Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (e.g., UV exposure, varying pH).
  • Toxicity profiling : Use standardized assays (e.g., Daphnia magna acute toxicity tests) to evaluate ecotoxicological endpoints.
  • Modeling : Apply fugacity models to predict bioaccumulation potential and persistence. Collaborate with interdisciplinary teams to integrate chemical data with ecosystem-level metrics .

Basic: What strategies enhance data reproducibility in this compound research?

  • Standardize reporting : Follow journal guidelines (e.g., Organic Letters) for experimental sections, avoiding vague descriptors like "yielded moderately."
  • Supplementary materials : Include detailed synthetic protocols, spectral annotations, and raw datasets. Use machine-readable formats (e.g., .csv for kinetic data).
  • Data repositories : Utilize platforms like OSTI or ChemRxiv with persistent identifiers (DOIs) to ensure long-term accessibility .

Advanced: How can computational methods improve understanding of this compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with metalloenzymes or receptors. Validate with experimental binding assays (e.g., surface plasmon resonance).
  • Quantum mechanical calculations : Perform density functional theory (DFT) to analyze electronic properties influencing chelation behavior.
  • Machine learning : Train models on existing datasets to predict novel derivatives with enhanced selectivity or reduced toxicity. Cross-reference predictions with in vitro results .

Basic: What ethical and data management practices are critical for this compound studies?

  • Data management plans (DMPs) : Outline data storage, sharing protocols, and preservation strategies at the project’s outset.
  • Attribution : Use DOIs for datasets and cite prior work comprehensively to avoid redundancy.
  • Ethical compliance : Disclose hazardous synthesis steps (e.g., use of toxic reagents) and adhere to institutional safety guidelines .

Advanced: How should researchers address gaps in toxicological data for this compound?

  • Tiered testing : Begin with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models.
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., desferrioxamine) with established toxicity profiles.
  • Uncertainty factors : Apply safety margins (e.g., 10x for interspecies variability) when extrapolating animal data to humans, as done in AEGL derivations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.